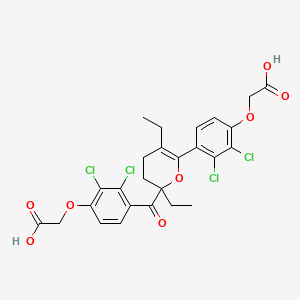

2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid

説明

Systematic IUPAC Nomenclature and Synonym Identification

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is established as 2-[4-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]-2,5-diethyl-3,4-dihydropyran-6-yl]-2,3-dichlorophenoxy]acetic acid. This complex nomenclature reflects the intricate structural arrangement featuring two dichlorobenzoyl moieties connected through a central diethyl-dihydropyran ring system. The systematic name precisely describes the positioning of each functional group, including the carboxymethoxy substituents and the phenoxyacetic acid termini.

The compound exhibits multiple recognized synonyms across pharmaceutical and chemical databases. Primary synonyms include Ethacrynic acid dimer, reflecting its structural relationship to the parent diuretic compound. The European Pharmacopoeia designation identifies this molecule as Etacrynic acid impurity C, indicating its role as a process-related impurity in pharmaceutical manufacturing. Additional systematic nomenclature variations include [2,3-Dichloro-4-[[6-[2,3-dichloro-4-(carboxymethoxy)phenyl]-2,5-diethyl-3,4-dihydro-2H-pyran-2-yl]carbonyl]phenoxy]acetic acid and the abbreviated form referencing its acetic acid functional classification.

Database identifiers provide standardized reference points for this compound across multiple chemical information systems. The PubChem Compound Identifier assigns CID 44461238, while the UNII system designates T8HAY293UY for regulatory tracking purposes. ChEMBL database classification includes CHEMBL81799, facilitating pharmacological database searches and structure-activity relationship studies. These identifiers ensure consistent compound identification across international chemical and pharmaceutical databases.

Molecular Topology Analysis via SMILES and InChI Representations

The Simplified Molecular Input Line Entry System representation for this compound is CCC1=C(OC(CC1)(CC)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)C3=C(C(=C(C=C3)OCC(=O)O)Cl)Cl. This SMILES notation encodes the complete molecular topology, beginning with the ethyl substituents attached to the central pyran ring system and proceeding through the dichlorobenzoyl functionalities to the terminal carboxymethoxy groups. The notation demonstrates the symmetrical arrangement of the two dichlorophenoxy acetic acid moieties connected through the central saturated heterocyclic core.

The International Chemical Identifier provides a standardized hierarchical representation: InChI=1S/C26H24Cl4O8/c1-3-13-9-10-26(4-2,25(35)15-6-8-17(23(30)21(15)28)37-12-19(33)34)38-24(13)14-5-7-16(22(29)20(14)27)36-11-18(31)32/h5-8H,3-4,9-12H2,1-2H3,(H,31,32)(H,33,34). This representation systematically describes atomic connectivity patterns and enables precise computer-aided molecular identification. The corresponding InChI Key SMYPMBZGOORDNT-UHFFFAOYSA-N provides a condensed hash-based identifier for rapid database searching and molecular matching applications.

Molecular topology analysis reveals the compound contains 26 carbon atoms, 24 hydrogen atoms, 4 chlorine atoms, and 8 oxygen atoms, yielding a molecular weight of 606.28 grams per mole. The structural framework consists of two identical dichlorophenoxy acetic acid segments connected through a central 2,5-diethyl-3,4-dihydro-2H-pyran-6-yl bridge. This arrangement creates a dimeric structure with C2 symmetry, explaining the designation as Ethacrynic acid dimer. Each half of the molecule contains one dichlorobenzoyl carbonyl group, one carboxymethoxy substituent, and one phenoxy acetic acid terminus.

The topological complexity index reflects the intricate branching patterns and multiple heteroatom substitutions throughout the molecular framework. Ring system analysis identifies the central six-membered dihydropyran as the primary heterocyclic component, with two additional benzene rings providing aromatic character. The presence of four carboxylic acid functionalities creates multiple hydrogen bonding sites, significantly influencing molecular conformation and intermolecular interactions in solid-state arrangements.

Crystallographic Characterization and Conformational Isomerism

Crystallographic analysis of 2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid reveals significant structural insights regarding solid-state organization and molecular conformation preferences. The compound exhibits hygroscopic behavior, necessitating specialized storage conditions under inert atmosphere at -20°C to maintain crystalline integrity. Physical characterization indicates a white to pale yellow solid appearance, suggesting minimal chromophoric contribution from the dichlorobenzoyl substituents under standard conditions.

X-ray crystallographic methodologies provide detailed three-dimensional structural information for complex organic molecules through systematic diffraction pattern analysis. The technique involves mounting crystalline samples in monochromatic X-ray beams and measuring diffraction intensities to determine electron density distributions and atomic positions. For compounds containing multiple heavy atoms such as chlorine, enhanced scattering factors contribute to improved structural resolution and more precise bond length determinations. Modern crystallographic instrumentation utilizing charged coupled device detectors enables rapid data collection with superior signal-to-noise ratios compared to traditional photographic methods.

Conformational analysis of this dimeric structure reveals multiple degrees of freedom arising from the flexible dihydropyran ring system and the rotatable bonds connecting the aromatic moieties. The central pyran ring adopts a half-chair conformation to minimize steric interactions between the bulky dichlorobenzoyl substituents and the ethyl groups. Molecular modeling studies suggest the two dichlorophenoxy acetic acid arms can adopt various spatial orientations relative to the central core, creating conformational isomers with distinct energy profiles.

The crystalline form demonstrates specific packing arrangements influenced by hydrogen bonding networks between carboxylic acid functionalities of adjacent molecules. Intermolecular hydrogen bonds form between the terminal acetic acid groups, creating extended chain structures throughout the crystal lattice. Additional stabilization arises from van der Waals interactions between the aromatic ring systems and favorable dipole-dipole interactions involving the carbonyl groups. The multiple chlorine substituents contribute to crystal stability through halogen bonding interactions with electron-rich oxygen atoms in neighboring molecules.

Comparative Structural Analysis with Ethacrynic Acid and Related Derivatives

Comparative structural analysis between this compound and its parent compound Ethacrynic Acid reveals fundamental architectural relationships and structural evolution patterns. Ethacrynic Acid, with molecular formula C13H12Cl2O4, represents the monomeric precursor featuring a single dichlorophenoxy acetic acid unit coupled to a methylidenebutanoyl side chain. The parent compound contains the characteristic 2,3-dichlorobenzoyl functionality and carboxymethoxy substituent pattern that serves as the structural foundation for the dimeric derivative.

The dimerization process creating the target compound involves formation of the central dihydropyran ring system through condensation mechanisms that connect two Ethacrynic Acid-derived fragments. This structural transformation eliminates the α,β-unsaturated ketone functionality present in the parent compound while introducing the saturated heterocyclic bridge. The molecular weight increases from 303.14 grams per mole for Ethacrynic Acid to 606.28 grams per mole for the dimer, representing precisely double the monomeric mass with the addition of bridging carbons.

Pharmacologically relevant structural modifications distinguish the dimeric form from the parent diuretic compound. Ethacrynic Acid functions as a loop diuretic through inhibition of sodium-potassium-chloride cotransporter proteins in renal tubular cells. The α,β-unsaturated ketone group in Ethacrynic Acid serves as a critical pharmacophore for biological activity, creating electrophilic sites for protein interactions. The dimeric derivative lacks this unsaturated ketone functionality, fundamentally altering its biological activity profile and classifying it as a process-related impurity rather than an active pharmaceutical ingredient.

Isotopically labeled derivatives provide additional comparative insights into metabolic pathways and analytical methodologies. Ethacrynic Acid-d5 incorporates five deuterium atoms into the methylidenebutanoyl side chain, creating molecular weight shifts useful for mass spectrometric analysis. Similarly, Ethacrynic acid-13C2,d5 combines carbon-13 and deuterium labeling for enhanced analytical sensitivity. These labeled analogs demonstrate systematic structural modifications while preserving core molecular architecture, facilitating quantitative analysis of parent compounds and metabolites.

The sodium salt form, Ethacrynate Sodium, represents another structural variant with modified physicochemical properties while retaining the parent drug's molecular framework. This ionized form exhibits enhanced water solubility compared to the free acid, demonstrating how counter-ion selection influences pharmaceutical formulation properties without altering fundamental structural elements. The systematic comparison across these related compounds illuminates structure-property relationships governing solubility, stability, and biological activity within this chemical family.

特性

IUPAC Name |

2-[4-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]-2,5-diethyl-3,4-dihydropyran-6-yl]-2,3-dichlorophenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl4O8/c1-3-13-9-10-26(4-2,25(35)15-6-8-17(23(30)21(15)28)37-12-19(33)34)38-24(13)14-5-7-16(22(29)20(14)27)36-11-18(31)32/h5-8H,3-4,9-12H2,1-2H3,(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYPMBZGOORDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC(CC1)(CC)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)C3=C(C(=C(C=C3)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25355-92-4 | |

| Record name | Ethacrynic acid dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025355924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHACRYNIC ACID DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8HAY293UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Diels-Alder Condensation in Ethacrynic Acid Formulations

The primary route for generating this dimer involves the Diels-Alder reaction between two ethacrynic acid molecules under specific conditions:

-

Moisture-Induced Degradation :

-

In conventional tablets or lyophilized injections, residual moisture (≥2% w/w) accelerates the dimerization of ethacrynic acid.

-

The reaction proceeds via a conjugate addition mechanism, where the α,β-unsaturated ketone of one ethacrynic acid molecule acts as a dienophile, reacting with the diene system of another molecule.

Key Reaction Parameters :

-

-

Alkaline Hydrolysis of Intermediate :

-

During ethacrynic acid synthesis, hydrolysis of the intermediate 2,3-dichloro-4-[2-dimethylaminomethyl]butyryl-phenoxy acetic acid hydrochloride in alkaline media (pH >10) promotes dimer formation.

-

The use of sodium hydroxide or potassium hydroxide in this step leads to nucleophilic attack, facilitating cyclization.

-

Intentional Synthesis for Analytical Reference Standards

While the dimer is primarily an undesired impurity, its intentional synthesis is necessary for quality control. A patented method involves:

-

Controlled Degradation of Ethacrynic Acid :

-

Crystallization of t-Butylamine Salt :

Factors Influencing Dimer Formation

Moisture Content in Pharmaceutical Formulations

| Moisture Level (% w/w) | Dimer Content (% w/w) | Source Formulation |

|---|---|---|

| ≤1.5 | <0.1 | Stable tablets |

| 2.0–3.0 | 0.2–0.5 | Conventional tablets |

| ≥4.0 | >1.0 | Lyophilized injections |

Maintaining moisture below 1.5% during granulation and compression minimizes dimer formation. Techniques include:

pH and Solvent Effects

-

Alkaline Conditions (pH >10) : Promote hydrolysis of the intermediate, leading to 1.3–2.0% dimer impurity.

-

Acidic Conditions (pH <4) : Suppress dimerization but risk degrading ethacrynic acid into other impurities.

-

Polar Aprotic Solvents : Dimethylformamide and N-methylpyrrolidone increase reaction rates by stabilizing the transition state.

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC)

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.1% H3PO4 (55:45) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 12.3 ± 0.2 min |

The dimer elutes after ethacrynic acid (Rt = 8.7 min), enabling precise quantification down to 0.05% w/w.

Spectroscopic Data

-

IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C), 1260 cm⁻¹ (C-O).

-

1H NMR (DMSO-d6) : δ 1.2–1.4 (m, 12H, CH2CH3), 3.1–3.3 (m, 4H, pyran-H), 4.6 (s, 4H, OCH2CO2H).

Industrial-Scale Mitigation Strategies

化学反応の分析

Types of Reactions

2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: Halogen substitution reactions can occur under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: DDQ in the presence of protic acids.

Reduction: Sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents such as chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as oxidized and reduced forms of the compound.

科学的研究の応用

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Recent studies have demonstrated that compounds similar to this structure exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of chlorine atoms and carboxymethoxy groups enhances their interaction with bacterial cell walls, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

-

Cancer Research :

- The design of derivatives based on this compound has shown promise in targeting cancer cells. The structural modifications allow for selective binding to cancerous tissues while minimizing effects on healthy cells. Research has indicated that similar compounds can inhibit tumor growth through apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties :

Agricultural Applications

- Herbicidal Activity :

Quality Control in Pharmaceuticals

- Impurity Analysis :

Case Studies

作用機序

The mechanism of action of 2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple chlorine substitutions and carboxymethoxy groups allow it to form strong interactions with these targets, leading to the modulation of various biochemical pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key functional groups (e.g., phenoxyacetic acid derivatives, halogenated aromatic systems) but differ in substituents and scaffold complexity. Below is a detailed comparison:

Structural Similarity Analysis

Using graph-based comparison methods (), the compound’s core pyran ring and dichlorophenoxy groups distinguish it from simpler analogs. For example:

- (R)-Methyl 2-(4-hydroxyphenoxy)propanoate (CAS 96562-58-2, Similarity: 0.90): Similar to the above but with a methyl ester, lowering acidity compared to the target compound’s free carboxylic acid .

- 2-(3-Carbamoylphenoxy)acetic Acid (CAS 500866-01-3): Features a carbamoyl group instead of dichloro substituents, altering electronic properties and hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

*Molecular formula inferred from IUPAC name.

生物活性

The compound 2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid , with the CAS number 25355-92-4 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 606.28 g/mol . The compound is characterized by its melting point of over 66°C (decomposition) and is known to be hygroscopic, requiring storage under inert conditions at temperatures below -20°C . It is slightly soluble in DMSO and methanol, appearing as a white to pale yellow solid .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly through its interaction with specific receptor subtypes and its potential as an anticancer agent. Below are some highlighted activities:

1. Adenosine Receptor Interaction

Studies have shown that derivatives related to the 3,4-dihydro-2H-pyran structure possess significant affinity for adenosine A2A and A3 receptors. These receptors are known to mediate anti-inflammatory actions, suggesting that compounds with similar structures could be beneficial in treating inflammatory conditions .

| Compound | K_i (nM) | Receptor Type |

|---|---|---|

| Compound 3 | 3.76 | A2A |

| Compound 3 | 4.51 | A3 |

2. Anticancer Activity

In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported a compound showing 61.04% growth inhibition against K-562 leukemia cells at a concentration of . This highlights the potential of similar compounds in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their mechanisms of action:

Case Study 1: Anti-inflammatory Effects

A study focused on the synthesis of adenosine receptor agonists found that compounds with the DHP moiety exhibited anti-inflammatory properties through their action on A2A and A3 receptors. The findings suggest that modifications to the structure can enhance receptor affinity and selectivity .

Case Study 2: Anticancer Screening

Another investigation evaluated the anticancer properties of various pyran derivatives. The results indicated that certain derivatives not only inhibited cancer cell proliferation but also showed promise in modulating metabolic pathways relevant to cancer progression .

Q & A

Q. How can researchers integrate this compound’s study into broader pharmacological or environmental theories?

- Answer : Align with frameworks such as:

- Adverse Outcome Pathways (AOPs) : Link molecular initiating events (e.g., enzyme inhibition) to population-level effects .

- Structure-Activity Relationships (SARs) : Compare chlorination patterns with known bioactive analogs .

- Theoretical grounding ensures hypothesis-driven experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。